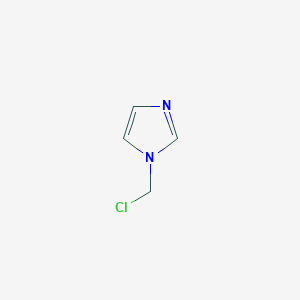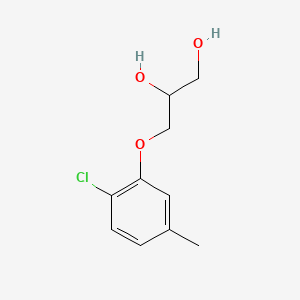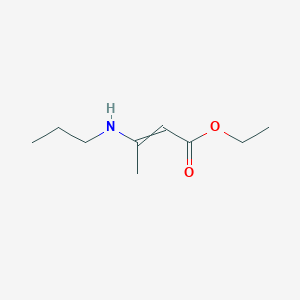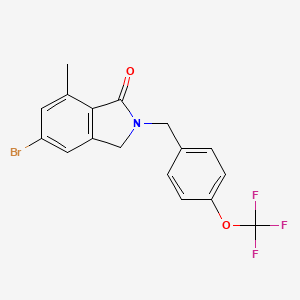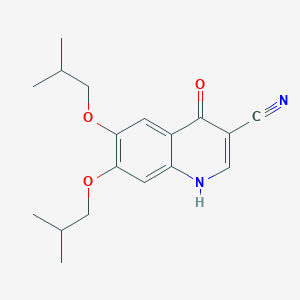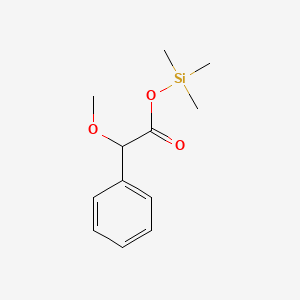
Trimethylsilyl methoxy(phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-2-phenylacetic acid trimethylsilyl ester is an organic compound with the molecular formula C12H18O3Si and a molecular weight of 238.355 g/mol . It is also known by the name trimethylsilyl methoxy (phenyl)acetate . This compound is characterized by its density of approximately 1.0±0.1 g/cm³ and a boiling point of 255.2±33.0 °C at 760 mmHg .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2-phenylacetic acid trimethylsilyl ester typically involves the esterification of 2-methoxy-2-phenylacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-2-phenylacetic acid trimethylsilyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 2-methoxy-2-phenylacetic acid and trimethylsilanol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Substitution: Common reagents include halides and nucleophiles under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Hydrolysis: 2-Methoxy-2-phenylacetic acid and trimethylsilanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes or acids derived from the methoxy group.
Aplicaciones Científicas De Investigación
2-Methoxy-2-phenylacetic acid trimethylsilyl ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other esters and acids.
Biology: Employed in the study of metabolic pathways involving ester hydrolysis.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-methoxy-2-phenylacetic acid trimethylsilyl ester involves its hydrolysis to release 2-methoxy-2-phenylacetic acid, which can then participate in various biochemical pathways. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions during synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-2-phenylacetic acid: The parent acid of the ester.
Trimethylsilyl acetate: Another ester with a trimethylsilyl group.
Phenylacetic acid esters: A class of compounds with similar structural features.
Uniqueness
2-Methoxy-2-phenylacetic acid trimethylsilyl ester is unique due to its combination of a methoxy group and a trimethylsilyl ester, which provides specific reactivity and stability characteristics. This makes it particularly useful in synthetic organic chemistry as a versatile intermediate .
Propiedades
Número CAS |
55557-19-2 |
|---|---|
Fórmula molecular |
C12H18O3Si |
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
trimethylsilyl 2-methoxy-2-phenylacetate |
InChI |
InChI=1S/C12H18O3Si/c1-14-11(10-8-6-5-7-9-10)12(13)15-16(2,3)4/h5-9,11H,1-4H3 |
Clave InChI |
QGWFPOPFKMDJPX-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=CC=C1)C(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


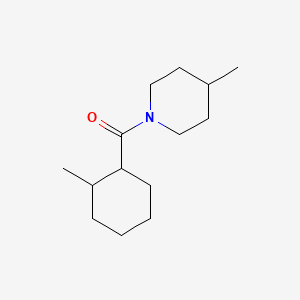
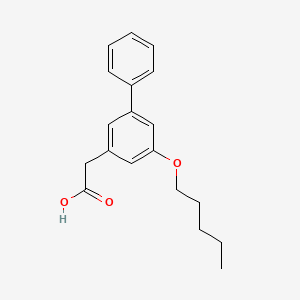
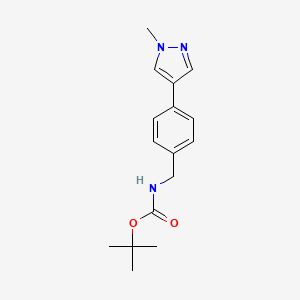
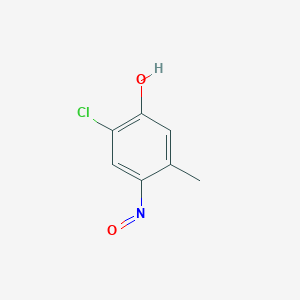
![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)
![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)
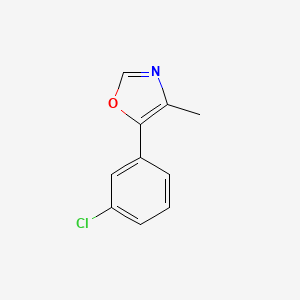
![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)
